molecular formula C13H9NO2S B6262394 1-[2-(1-BENZOFURAN-2-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE CAS No. 1378764-90-9

1-[2-(1-BENZOFURAN-2-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE

Cat. No.: B6262394
CAS No.: 1378764-90-9
M. Wt: 243.3
InChI Key:
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Description

1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is a complex organic compound that features a benzofuran ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and thiazole rings, followed by their coupling. The reaction conditions often require the use of catalysts, such as zinc chloride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

  • 1-(1-Benzofuran-2-yl)ethan-1-one
  • 2-Acetylbenzofuran
  • 4-Phenyl-1,3-thiazol-2-amine

Uniqueness: 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

1378764-90-9

Molecular Formula

C13H9NO2S

Molecular Weight

243.3

Purity

91

Origin of Product

United States

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